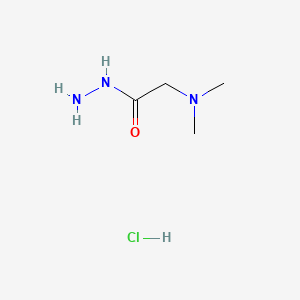
Allyldiphenylphosphine oxide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of allyldiphenylphosphine oxides involves several methodologies, including the additions of lithiated β-hydroxy alkyldiphenylphosphine oxides to aldehydes, leading to various protected dien-1-ols. These syntheses often employ palladium(II)-catalyzed allylic transpositions and utilize the diphenylphosphinoyl group as a migrating functional group, enabling the stereoselective addition to aldehydes and subsequent elimination to yield substituted dienes (Clayden & Warren, 1994); (Davidson & Warren, 1976).
Molecular Structure Analysis
The molecular structure of allyldiphenylphosphine oxide is characterized by its phosphine oxide group attached to an allyl moiety, providing unique electronic and steric properties. These structural attributes are crucial for its reactivity and applications in organic synthesis. The structural details facilitate understanding its reactivity patterns, especially in coordination chemistry and catalysis.
Chemical Reactions and Properties
Allyldiphenylphosphine oxide participates in a variety of chemical reactions, including phosphine-catalyzed domino reactions, offering a stereoselective synthesis of trans-2,3-dihydrobenzofurans (Xie, Huang, & Chen, 2010). It also undergoes Horner–Wittig reactions and allylic rearrangements, leading to the synthesis of complex molecules with controlled stereochemistry. These reactions underscore the compound's utility as a versatile intermediate in organic synthesis.
Physical Properties Analysis
The physical properties of allyldiphenylphosphine oxide, such as solubility, boiling point, and melting point, are influenced by its molecular structure. These properties are critical for its handling and application in chemical reactions. Understanding the physical properties is essential for optimizing reaction conditions and for the compound's storage and manipulation.
Chemical Properties Analysis
The chemical properties of allyldiphenylphosphine oxide are marked by its reactivity towards various chemical reagents. It acts as a potent nucleophile in many reactions, facilitated by the lone pair of electrons on the phosphorus atom. Its ability to engage in nucleophilic addition, substitution, and elimination reactions makes it a valuable reagent in organic synthesis. The compound's reactivity is further evidenced by its role in chemoenzymatic synthesis, allylation of aldehydes, and asymmetric catalysis, demonstrating its broad utility in synthetic organic chemistry (Boyd et al., 2012).
Wissenschaftliche Forschungsanwendungen
1. Photoinduced Selective Hydrophosphinylation of Allylic Compounds
- Methods of Application: The radical addition of diphenylphosphine oxide (Ph2P(O)H) to allylic compounds under photoirradiation is the primary method used. The photoinduced addition proceeds regioselectively in an anti-Markovnikov manner, and phosphines having hydroxy, alkoxy, aryloxy, acyloxy, and thio groups at the γ-position can be prepared by simple operation .
- Results or Outcomes: The process results in the synthesis of a series of bifunctional phosphine compounds that are promising as γ-functionalized phosphine ligand precursors .
2. Selective Reduction of Allenyl(diphenyl)phosphine Oxides
Safety And Hazards
Eigenschaften
IUPAC Name |
[phenyl(prop-2-enyl)phosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15OP/c1-2-13-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPAPANRSWMTQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194338 | |
| Record name | Allyldiphenylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyldiphenylphosphine oxide | |
CAS RN |
4141-48-4 | |
| Record name | Allyldiphenylphosphine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004141484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4141-48-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allyldiphenylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyldiphenylphosphine Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzo[b]thiophen-6-amine](/img/structure/B1266559.png)



![Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione](/img/structure/B1266570.png)




![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B1266577.png)
